molecular formula C10H7N3O5 B8645675 1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 105652-03-7

1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B8645675
CAS No.: 105652-03-7
M. Wt: 249.18 g/mol
InChI Key: GVZUFKFBNZPKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7N3O5 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105652-03-7

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-oxo-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H7N3O5/c14-9-8(10(15)16)5-12(11-9)6-2-1-3-7(4-6)13(17)18/h1-5H,(H,11,14)(H,15,16)

InChI Key

GVZUFKFBNZPKTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C(=O)N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid methyl ester (1.43 g, 0.005 mole) (Taylor A. W. et al, Tetrahedron, 1987, 43 (3), 607-616) in 1,4-dioxane (100 ml) and water (100 ml) was treated with sodium hydroxide (2 g, 0.05 mole) and heated under reflux for 6 hours. The mixture was allowed to cool then concentrated to a small volume in-vacuo, and acidified with concentrated hydrochloric acid. The resulting solid was filtered off and dried in-vacuo to give the title compound as an off-white solid (0.78 g, 60%). M.S. (−ive ion electrospray) m/z 248 ([M−H]−, 25%), 276 (100%).
Name
1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
1.43 g
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
60%

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